molecular formula C13H20O3Si B3053289 Silane, [2-(ethenylphenyl)ethyl]trimethoxy- CAS No. 52783-38-7

Silane, [2-(ethenylphenyl)ethyl]trimethoxy-

Cat. No.: B3053289
CAS No.: 52783-38-7
M. Wt: 252.38 g/mol
InChI Key: NINCCBQBUJOHRS-UHFFFAOYSA-N
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Description

Silane, [2-(ethenylphenyl)ethyl]trimethoxy-: is a chemical compound with the molecular formula C13H20O3Si and a molecular weight of 252.3816 g/mol . It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound features a trimethoxy silane group attached to a 2-(ethenylphenyl)ethyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, [2-(ethenylphenyl)ethyl]trimethoxy- typically involves the reaction of 2-(ethenylphenyl)ethyl chloride with trimethoxysilane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of Silane, [2-(ethenylphenyl)ethyl]trimethoxy- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Silane, [2-(ethenylphenyl)ethyl]trimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Silane, [2-(ethenylphenyl)ethyl]trimethoxy- is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials .

Biology and Medicine: In biological research, this compound can be used to modify surfaces of biomaterials to improve biocompatibility and reduce biofouling. It may also be utilized in the development of drug delivery systems .

Industry: In the industrial sector, Silane, [2-(ethenylphenyl)ethyl]trimethoxy- is used in the production of coatings, adhesives, and sealants. It enhances the mechanical properties and durability of these materials by forming strong bonds with various substrates .

Mechanism of Action

The mechanism of action of Silane, [2-(ethenylphenyl)ethyl]trimethoxy- primarily involves the hydrolysis and condensation of the trimethoxy silane group. Upon exposure to moisture, the trimethoxy groups hydrolyze to form silanols, which can further condense to form siloxane bonds. These siloxane bonds contribute to the formation of a stable and durable network structure, enhancing the material’s properties .

Comparison with Similar Compounds

Uniqueness: Silane, [2-(ethenylphenyl)ethyl]trimethoxy- is unique due to the presence of the 2-(ethenylphenyl)ethyl group, which imparts specific reactivity and properties to the compound. This makes it suitable for specialized applications where other silane compounds may not be as effective .

Properties

IUPAC Name

2-(2-ethenylphenyl)ethyl-trimethoxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3Si/c1-5-12-8-6-7-9-13(12)10-11-17(14-2,15-3)16-4/h5-9H,1,10-11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINCCBQBUJOHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC1=CC=CC=C1C=C)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20605677
Record name [2-(2-Ethenylphenyl)ethyl](trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20605677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52783-38-7
Record name [2-(2-Ethenylphenyl)ethyl](trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20605677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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